2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide
Description
This compound is a sulfonamide-containing pyrimidinone derivative featuring a thioacetamide linkage and a 3-cyanophenyl substituent. Its core structure includes a dihydropyrimidin-6-one ring substituted with a 3-chloro-4-methylbenzenesulfonyl group at position 5 and a sulfanylacetamide moiety at position 2.
Properties
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S2/c1-12-5-6-15(8-16(12)21)31(28,29)17-10-23-20(25-19(17)27)30-11-18(26)24-14-4-2-3-13(7-14)9-22/h2-8,10H,11H2,1H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBIYLKMBCGSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that this compound exhibits antitumor and antimicrobial properties. The presence of the pyrimidine ring and sulfonamide group contributes to its biological activity by interacting with various biological targets.
Biological Activity Overview
- Antitumor Activity :
- In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity :
- The compound shows effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its action may be attributed to disrupting bacterial cell wall synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 15 | |
| Antitumor | HL-60 (Leukemia) | 10 | |
| Antimicrobial | E. coli | 20 | |
| Antimicrobial | S. aureus | 25 |
Case Study 1: Antitumor Efficacy
A study evaluated the compound's effects on MCF-7 and HL-60 cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis showed increased sub-G1 population, indicating cell death.
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against various bacterial strains. The results revealed that it inhibited the growth of both Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with varying degrees of effectiveness. The mechanism was suggested to involve interference with protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the literature, focusing on substituent effects, physicochemical properties, and spectral characteristics.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Points: The target compound’s 3-cyanophenyl group (electron-withdrawing) may increase melting point compared to 13a (4-methylphenyl, electron-donating), though direct data are unavailable. Compound 13b (4-methoxyphenyl) has a lower melting point (274°C) than 13a (288°C), suggesting electron-donating groups reduce intermolecular forces .
Spectral Trends: IR Spectroscopy: All compounds show C≡N peaks near 2214 cm⁻¹ and C=O peaks near 1664 cm⁻¹, confirming conserved functional groups. Minor shifts (e.g., 13b: 2212 cm⁻¹) reflect electronic differences in substituents . NMR Spectroscopy: Pyrimidinone protons in the target compound are predicted to resonate at δ7.2–7.9, similar to 13a/b (δ7.20–7.92). The 3-cyanophenyl group may downfield-shift aromatic protons compared to 13a/b’s simpler aryl groups .
Synthetic Yields :
- Analogs 13a/b were synthesized in high yields (94–95%) via diazonium salt coupling, suggesting the target compound could be synthesized efficiently using similar methods .
Structural Divergence: The compound replaces the 3-cyanophenyl group with a cyclohexenylethyl moiety, likely enhancing lipophilicity. Its 3-chloro-4-methoxybenzenesulfonyl group may alter steric effects compared to the target’s 3-chloro-4-methyl substituent .
Implications of Substituent Variations
- Electron-Withdrawing Groups: The 3-cyanophenyl group in the target compound may enhance metabolic stability compared to 13a/b’s electron-donating substituents, though this requires experimental validation.
- Solubility: The cyclohexenylethyl group in ’s compound likely reduces aqueous solubility relative to the target’s polar cyanophenyl group .
- Bioactivity Potential: Sulfonamide-pyrimidinone hybrids (e.g., 13a/b) are often explored as kinase inhibitors or antimicrobials. The target compound’s chloro-methylsulfonyl group may improve target binding compared to simpler aryl sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
